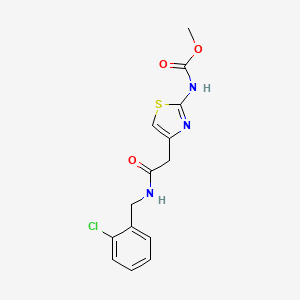

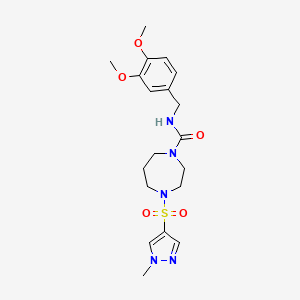

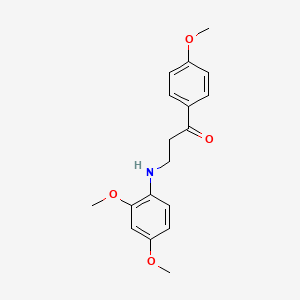

![molecular formula C23H18N4O3S B2700436 N-{3-[2-(1-甲基-1H-苯并咪唑-2-基)乙基]苯基}-N'-(4-甲基苯基)脲 CAS No. 1251688-73-9](/img/structure/B2700436.png)

N-{3-[2-(1-甲基-1H-苯并咪唑-2-基)乙基]苯基}-N'-(4-甲基苯基)脲

货号 B2700436

CAS 编号:

1251688-73-9

分子量: 430.48

InChI 键: NXOBFDSQRSOKLO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea” is a complex organic molecule that contains a benzimidazole and a urea moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . Ureas, on the other hand, are organic compounds that share the functional group (NH2)2CO .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, followed by the attachment of the urea moiety . The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a phenyl group through an ethyl linker, and a urea group attached to another phenyl group . The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing electrophilic substitution . Ureas can participate in reactions such as hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzimidazoles are generally stable and resistant to oxidation and reduction . Ureas are generally solid at room temperature and soluble in water .科学研究应用

血管生成抑制

- VEGFR-2 和 TIE-2 激酶受体抑制:这种化合物属于一类苯并咪唑脲类,可作为 VEGFR-2 和 TIE-2 激酶受体的抑制剂,两者在血管生成中至关重要。构效关系研究强调了苯并咪唑和脲成分中 N1 氮对其活性 (Hasegawa 等人,2007) 的重要性。

癌症研究

- 前列腺癌细胞增殖:对人前列腺癌细胞(LNCaP 和 PC-3)的研究表明,某些苯并咪唑衍生物,如 1-乙基-2-苯并咪唑啉酮,显着影响细胞增殖,表明在癌症治疗或研究中具有潜在作用 (Parihar 等人,2003)。

- DNA 结合和细胞毒性:苯并咪唑化合物,包括类似于 N-{3-[2-(1-甲基-1H-苯并咪唑-2-基)乙基]苯基}-N'-(4-甲基苯基)脲的化合物,表现出 DNA 结合能力和对各种癌细胞系的细胞毒性作用,表明其在癌症治疗中的潜力 (Paul 等人,2015)。

酶抑制

- 乙酰胆碱酯酶和丁酰胆碱酯酶抑制:某些四氢嘧啶-5-羧酸酯,一类环状脲衍生物,对神经学研究中重要的乙酰胆碱酯酶和丁酰胆碱酯酶表现出抑制作用 (Sujayev 等人,2016)。

微生物学

- 抗幽门螺杆菌活性:苯并咪唑衍生物已被开发为针对幽门螺杆菌(一种引起胃部问题的病原体)的有效且选择性药物。这些化合物符合新型抗幽门螺杆菌药物的关键微生物学标准 (Carcanague 等人,2002)。

有机化学与合成

- 脲合成中的洛森重排:该化合物与一项研究有关,该研究证明了洛森重排用于从羧酸合成脲。该过程在不发生外消旋的情况下实现了良好的收率,突出了其在有机合成和药物应用中的潜力 (Thalluri 等人,2014)。

未来方向

属性

IUPAC Name |

3-(3-methylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-14-6-8-16(9-7-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOBFDSQRSOKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

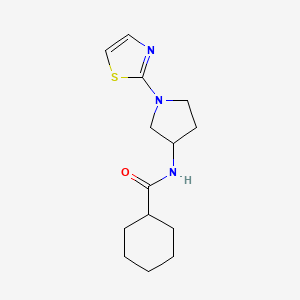

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

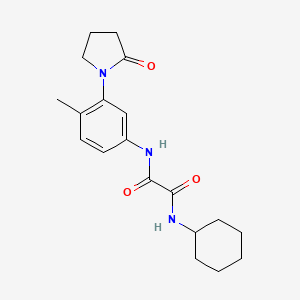

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)

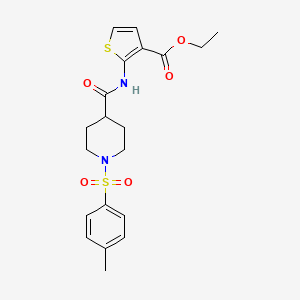

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)

![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)